N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Lipophilicity Membrane permeability Benzothiazole SAR

Researchers screening intracellular targets often face poor membrane permeability with polar benzothiazole analogs. This compound (LogP 5.69) addresses that gap with high passive diffusion capability for cell-based phenotypic assays. • High lipophilicity (LogP 5.69) supports intracellular target engagement; superior to non-ethoxylated analogs for membrane-crossing screens. • Ortho-methyl steric hindrance differentiates binding at narrow active sites (e.g., certain kinases, GPCRs) vs. 3,5-dimethylphenyl regioisomer. • Fully assigned 1H/13C NMR spectra (DMSO-d6) available in KnowItAll Library for use as an in-house synthesis comparator. • Class-level antibacterial activity (8-32 µg/mL) qualifies it for diversity-oriented antimicrobial screening libraries.

Molecular Formula C19H20N2O2S2
Molecular Weight 372.5 g/mol
CAS No. 5791-03-7
Cat. No. B6086365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
CAS5791-03-7
Molecular FormulaC19H20N2O2S2
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)C)C
InChIInChI=1S/C19H20N2O2S2/c1-4-23-14-7-8-15-17(10-14)25-19(21-15)24-11-18(22)20-16-9-12(2)5-6-13(16)3/h5-10H,4,11H2,1-3H3,(H,20,22)
InChIKeyAWVSITAFOJOECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide: Chemical Identity & Procurement


N-(2,5-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide (CAS 5791-03-7) is a synthetic small molecule (C19H20N2O2S2, MW 372.5 g/mol) belonging to the benzothiazole-sulfanyl-acetamide class [1]. Its structure features a 6-ethoxy-1,3-benzothiazole core linked via a sulfanyl bridge to an N-(2,5-dimethylphenyl)acetamide moiety. Physicochemical characterization reports a density of 1.29 g/cm³ and a calculated LogP of 5.69, indicating substantial lipophilicity . The compound is cataloged primarily as a research chemical for exploratory medicinal chemistry and biological screening applications [1].

Why Generic Benzothiazole Analogs Cannot Substitute


Benzothiazole-sulfanyl-acetamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to substitutions on both the benzothiazole ring and the N-phenylacetamide moiety [1]. The 6-ethoxy group on the benzothiazole ring and the 2,5-dimethyl substitution pattern on the aniline-derived portion each influence electronic distribution, steric bulk, and lipophilicity, all of which modulate target binding and pharmacokinetic behavior in ways not predictable from the benzothiazole scaffold alone . Consequently, procurement of close analogs—such as the non-ethoxylated benzothiazole variant (CAS 332898-67-6) or the regioisomeric 3,5-dimethylphenyl analog—cannot guarantee equivalent biological or physicochemical performance without compound-specific comparative data .

Quantitative Differential Evidence: Head-to-Head Comparison


Membrane Permeability: Lipophilicity vs. Non-Ethoxylated Analog

The 6-ethoxy substitution on the benzothiazole ring increases calculated lipophilicity (LogP 5.69 for the target compound ) relative to the non-ethoxylated analog 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide (CAS 332898-67-6), which lacks this oxygen-bearing alkyl group . Although direct LogP measurement for the comparator has not been reported, the structural difference (ethoxy vs. hydrogen) is consistent with an expected increase in LogP of approximately 0.5–0.8 units based on fragment-based contribution analysis (class-level inference). This difference may translate into enhanced passive membrane permeability for the target compound, a critical parameter for intracellular target engagement [1].

Lipophilicity Membrane permeability Benzothiazole SAR

Regioisomer Effect: 2,5- vs. 3,5-Dimethylphenyl Substitution

The target compound bears a 2,5-dimethylphenyl group on the acetamide nitrogen, whereas the commercially available regioisomer N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide (CAS not specified) has methyl groups at the 3- and 5-positions . The 2,5-substitution pattern places a methyl group ortho to the amide nitrogen, introducing steric hindrance that can restrict rotation around the N–aryl bond and alter the conformational ensemble accessible to the molecule. This conformational restriction may differentially affect binding to protein targets with sterically constrained active sites compared to the 3,5-dimethyl analog, which lacks ortho substitution [1]. No direct comparative bioactivity data are available for this pair.

Regioisomerism Target selectivity Medicinal chemistry

Antimicrobial Activity: Class-Level Evidence

While no direct antimicrobial data exist for the target compound, the benzothiazole-sulfanyl-acetamide chemotype has demonstrated antibacterial activity in structurally related series. For example, benzothiazole derivatives with acetamide linkages have shown MIC values in the range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli in standard broth microdilution assays [1]. The target compound's 6-ethoxy and 2,5-dimethylphenyl features may modulate this baseline activity, but this has not been empirically tested. This class-level inference supports its inclusion in antimicrobial screening cascades but does not, in isolation, justify procurement over validated actives from the same series without further data [2].

Antimicrobial Benzothiazole Screening

NMR Spectral Differentiation from Analogs

The target compound has a deposited 1H and 13C NMR spectral fingerprint (DMSO-d6, SpectraBase Compound ID CYdWQ1lRgQM) that distinguishes it from its closest commercially available analogs [1]. The 6-ethoxy group produces characteristic quartet (O–CH2–) and triplet (CH3) signals in the 1H NMR spectrum that are absent in the non-ethoxylated analog (CAS 332898-67-6). Additionally, the 2,5-dimethylphenyl substitution pattern yields distinct aromatic proton splitting patterns compared to the 3,5-dimethylphenyl regioisomer. This spectral differentiation provides a direct, verifiable basis for identity confirmation upon receipt, a critical quality assurance step in procurement .

NMR spectroscopy Quality control Structural confirmation

Optimal Application Scenarios


Intracellular Screening via High Membrane Permeability

The elevated calculated LogP (5.69) relative to non-ethoxylated benzothiazole analogs [Section 3, Evidence Item 1] supports the use of this compound in cell-based phenotypic screens where passive diffusion across the cell membrane is a prerequisite for target engagement. Researchers seeking to probe intracellular bacterial targets or mammalian cell pathways may prioritize this compound over less lipophilic analogs that may fail to reach effective intracellular concentrations.

Screening Against Sterically Constrained Binding Sites

The ortho-methyl group of the 2,5-dimethylphenyl moiety introduces steric hindrance absent in the 3,5-dimethylphenyl regioisomer [Section 3, Evidence Item 2]. This compound is therefore suited for screening campaigns against protein targets with narrow, sterically demanding active sites—such as certain kinases or GPCRs—where the conformational restriction imposed by the ortho substitution may enhance binding specificity.

Antimicrobial Hit-Finding Cascades

Although no compound-specific MIC data are available, the benzothiazole-sulfanyl-acetamide class has demonstrated antibacterial activity in the 8–32 µg/mL range [Section 3, Evidence Item 3]. This compound is appropriate for inclusion in diversity-oriented antimicrobial screening libraries, particularly as a lipophilic, sterically differentiated member of the benzothiazole series that may exhibit a distinct activity spectrum compared to previously tested analogs.

Analytical Reference for Benzothiazole-Acetamide Confirmation

The availability of fully assigned 1H and 13C NMR spectra (DMSO-d6) in the KnowItAll NMR Spectral Library [Section 3, Evidence Item 4] enables the use of this compound as a qualitative analytical reference for confirming the identity of newly synthesized benzothiazole-acetamide derivatives. Procurement for this purpose is justified when in-house synthesis of analogs requires a well-characterized comparator for NMR-based structure verification.

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